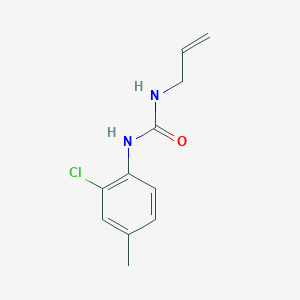
1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea, also known as CMPU, is a synthetic compound that belongs to the class of urea derivatives. It has been extensively studied due to its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit anticonvulsant, antitumor, and anti-inflammatory properties. In addition, this compound has been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain. Additionally, this compound has been shown to inhibit the activity of certain ion channels in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Furthermore, this compound has been shown to exhibit anticonvulsant effects in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea in lab experiments is its high potency and selectivity. This compound has been shown to exhibit activity at low concentrations, which makes it an attractive candidate for use in in vitro and in vivo studies. However, one of the main limitations of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of inflammatory conditions and cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for its activity. Furthermore, the development of more potent and selective analogs of this compound may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. It exhibits anticonvulsant, antitumor, and anti-inflammatory properties and has been investigated for its potential use as a diagnostic tool for Alzheimer's disease. While the exact mechanism of action of this compound is not fully understood, it has been shown to inhibit the activity of certain enzymes and ion channels in the brain. Further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for its activity.
Métodos De Síntesis
1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2-chloro-4-methylphenyl isocyanate with propargyl alcohol to form 1-(2-chloro-4-methylphenyl)-3-prop-2-ynylurea. This intermediate product is then treated with palladium on carbon in the presence of hydrogen gas to form this compound.
Propiedades
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-3-6-13-11(15)14-10-5-4-8(2)7-9(10)12/h3-5,7H,1,6H2,2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYLOWFJZBQVLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7512291.png)









![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)

![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)